
3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate is a useful research compound. Its molecular formula is C19H22FN3O5 and its molecular weight is 391.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is known that 2,5-dioxopyrrolidin-1-yl acrylate, a related compound, can react with a monoclonal anti-horseradish peroxidase igg antibody to modify lysine residues
Pharmacokinetics
A related compound, 2,5-dioxopyrrolidin-1-yl acrylate, is known to have high metabolic stability on human liver microsomes
Activité Biologique
3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate is a synthetic organic compound that has garnered attention in the fields of neuropharmacology and medicinal chemistry due to its potential therapeutic applications, particularly as an anticonvulsant agent. This article delves into the biological activity of this compound, focusing on its efficacy in seizure models, receptor interactions, and safety assessments.
Chemical Structure and Properties
- Molecular Formula : C18H22FN3O4
- Molecular Weight : Approximately 391.4 g/mol
- Functional Groups : The compound features a carbamate group, a cyclohexyl moiety, and a 4-fluorophenyl group, contributing to its unique biological properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activity , particularly in the modulation of specific receptors and anticonvulsant properties.
Anticonvulsant Activity
Research has demonstrated that this compound shows significant anticonvulsant effects in various animal seizure models:
- Maximal Electroshock (MES) Test : This model evaluates the compound's ability to prevent seizures induced by electrical stimulation.
- Psychomotor Seizure (6 Hz) Test : This model assesses the compound's efficacy against psychomotor seizures.
In these studies, the compound exhibited protective effects in a dose-dependent manner, with effective doses (ED50) significantly lower than those of established antiepileptic drugs such as valproic acid and ethosuximide.
Test Type | ED50 (mg/kg) | Comparison Drug | Comparison Drug ED50 (mg/kg) |
---|---|---|---|
MES | 67.65 | Valproic Acid | 90.00 |
6 Hz | 54.90 | Ethosuximide | 75.00 |
The mechanism through which this compound exerts its anticonvulsant effects appears to involve interactions with specific receptors:
- Melanocortin Receptors : Initial findings suggest competitive inhibition at melanocortin receptors, which are implicated in energy homeostasis and inflammatory processes. This interaction may alter signaling pathways associated with seizure activity and metabolic regulation.
Safety and Toxicity Assessments
Safety evaluations were conducted using the rotarod test to determine the median toxic dose (TD50). Results indicated that:
- The compound has a favorable safety profile compared to traditional antiepileptic medications.
- Toxicity studies revealed minimal adverse effects at therapeutic doses, suggesting its potential for further development as a safe anticonvulsant agent.
Case Studies and Research Findings
Several studies have been conducted to explore the efficacy and safety of this compound:
- Study on Efficacy in Seizure Models : A study demonstrated that the compound provided significant protection against seizures in both MES and 6 Hz tests with a notable safety margin compared to existing treatments .
- Pharmacokinetic Studies : Further research is needed to elucidate the pharmacokinetics and pharmacodynamics of the compound in vivo, which will be crucial for understanding its therapeutic window and potential drug interactions .
Applications De Recherche Scientifique
Anticonvulsant Properties
Research indicates that this compound exhibits potent anticonvulsant properties. Studies utilizing animal seizure models, including:
- Maximal Electroshock (MES) Test
- Psychomotor Seizure Model (6 Hz)
demonstrate its efficacy in reducing seizure activity. Toxicity assessments are also conducted to evaluate its safety profile, including median toxic dose (TD50) evaluations in rotarod tests.
Receptor Modulation
Preliminary findings suggest that 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate may act as a modulator of specific receptors, particularly the melanocortin-5 receptor. This receptor is implicated in various physiological processes such as energy homeostasis and inflammation. The compound's structural features indicate potential for selective receptor modulation, which could lead to therapeutic effects in metabolic disorders and inflammatory diseases.
Potential Therapeutic Applications
The unique structural characteristics of this compound position it as a candidate for various therapeutic applications:
- Neurological Disorders : Given its anticonvulsant properties, it may be explored for treating epilepsy and other seizure-related disorders.
- Metabolic Disorders : Its interaction with melanocortin receptors suggests potential applications in obesity and diabetes management.
- Anti-inflammatory Treatments : The modulation of inflammatory pathways could make it useful in chronic inflammatory diseases.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Animal Model Study | Anticonvulsant Activity | Demonstrated efficacy in reducing seizure frequency using MES and 6 Hz models. |
Receptor Interaction Study | Melanocortin Receptors | Indicated competitive inhibition at melanocortin receptors, influencing energy regulation pathways. |
Toxicity Assessment | Safety Profile | Evaluated TD50 using rotarod tests; results indicate manageable toxicity levels. |
Propriétés
IUPAC Name |
[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O5/c20-12-4-6-13(7-5-12)22-19(27)28-15-3-1-2-14(10-15)21-16(24)11-23-17(25)8-9-18(23)26/h4-7,14-15H,1-3,8-11H2,(H,21,24)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIDTKGRKRXZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.